2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Description
2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative featuring a nitrogen-rich heterocyclic core. Its structure includes:
- Pyridazinone ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for modulating receptor affinity and metabolic stability.
- 4-(4-Chlorophenyl)piperazine moiety: Linked via an oxoethyl group, this substituent enhances interactions with central nervous system (CNS) targets, particularly serotonin and dopamine receptors.
- 2-Thienyl group: A sulfur-containing aromatic substituent at position 6, which improves lipophilicity and influences electronic properties .
This compound is synthesized through multi-step reactions involving nucleophilic substitution and coupling strategies. Key reagents include sodium hydride (base) and dimethylformamide (solvent), with purification via chromatography or recrystallization . While its exact pharmacological profile remains under investigation, structural analogs demonstrate antihypertensive, anti-inflammatory, and MAO-B inhibitory activities .
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIMDEBBBHCCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-chlorophenyl group through a nucleophilic substitution reaction.
Introduction of the Oxoethyl Group: The oxoethyl group is introduced via an acylation reaction using an appropriate acylating agent.
Formation of the Pyridazinone Core: The pyridazinone core is synthesized by cyclization of the intermediate compounds, often involving the use of a thienyl-substituted precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate large-scale production requirements .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and thienyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with different functional groups .
Scientific Research Applications
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This inhibition can lead to various pharmacological effects, including anti-inflammatory and antiplatelet activities .
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H23ClN4O3
- Molecular Weight : Approximately 430.9 g/mol
- IUPAC Name : this compound
The unique structure of this compound includes a pyridazinone core and various substituents that contribute to its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including:
- Enzymes : The compound has been shown to act as an inhibitor for certain enzymes, particularly acetylcholinesterase. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance cholinergic transmission and cognitive functions .
- Receptors : It may also interact with various receptors involved in neurotransmission and cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant biological activities, including:
- Neuroprotective Effects : Due to its ability to inhibit acetylcholinesterase, the compound shows promise in treating neurodegenerative diseases such as Alzheimer’s disease by potentially improving cognitive functions .
- Antidepressant Activity : Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects, possibly through modulation of serotonin pathways.
- Anticancer Properties : Preliminary research indicates potential anticancer activity, although further studies are needed to elucidate specific mechanisms and efficacy.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition :
- Neuroprotective Studies :
- Antidepressant Activity :
Data Table: Biological Activities Overview
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Acetylcholinesterase Inhibition | Prevents breakdown of acetylcholine | Alzheimer's Disease Treatment |
| Neuroprotection | Enhances cholinergic transmission | Cognitive Enhancement |
| Antidepressant | Modulates serotonin pathways | Depression Treatment |
| Anticancer | Induces apoptosis in cancer cells | Cancer Therapy Research |
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Group Variations
The biological activity of pyridazinones is highly sensitive to substituent modifications. Below is a comparative analysis:
Research Findings and Implications
- MAO-B Inhibition: Chlorophenyl-substituted pyridazinones exhibit sub-micromolar IC₅₀ values, suggesting utility in neurodegenerative diseases (e.g., Parkinson’s) .
- Anti-inflammatory Activity : Fluorophenyl analogs reduce edema by 60–70% in rodent models, comparable to NSAIDs .
- Structural Uniqueness : The target compound’s 2-thienyl group distinguishes it from phenyl/furyl analogs, offering a balance of lipophilicity and electronic effects for optimized receptor binding .
Q & A
Basic: What are the common synthetic routes for this compound, and which reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as chlorophenyl-piperazine and thienyl-pyridazinone precursors. Key steps include:
- Coupling reactions using nucleophiles (e.g., sodium hydroxide) to attach the piperazino moiety to the pyridazinone core.
- Oxidation/reduction steps to stabilize functional groups (e.g., using potassium permanganate or lithium aluminum hydride).
- Purification techniques like recrystallization or column chromatography to isolate the final product.
Critical conditions include temperature control (e.g., reflux for 30 h in EtOH for intermediate steps), solvent selection (polar aprotic solvents for coupling reactions), and pH adjustment to prevent side reactions. Yield optimization often requires iterative refinement of stoichiometry and reaction time .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and molecular conformation.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect unreacted intermediates.
- X-ray Crystallography : To resolve crystal structure (e.g., triclinic system with space group P1 as reported for analogs) and confirm bond angles/planarity of the pyridazinone ring .
- Mass Spectrometry : To validate molecular weight (e.g., ~413.9 g/mol for related compounds) .
Advanced: How can researchers resolve contradictions in reported biological activity data across different assays?
Discrepancies in IC50 values or activity profiles may arise from assay conditions (e.g., cell line variability, serum concentration). Methodological strategies include:
- Standardized positive controls (e.g., using known VAP-1 inhibitors for comparison).
- Dose-response curve validation across multiple replicates to ensure reproducibility.
- Orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement.
For example, IC50 = 20 nM reported for VAP-1 inhibition ( ) should be cross-validated with fluorescence polarization or SPR-based binding assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
- Analog synthesis : Replace the 2-thienyl group with other heterocycles (e.g., morpholino or methoxyphenyl) to assess steric/electronic effects.
- Functional group modulation : Modify the chlorophenyl group to fluorophenyl or methylphenyl to study halogen interactions.
- In silico docking : Use molecular dynamics simulations to predict binding modes with targets like VAP-1 or amine oxidases.
Data from analogs (e.g., 6-(4-substitutedphenyl)-pyridazinones in ) can guide prioritization of derivatives for synthesis .
Advanced: What experimental designs are suitable for evaluating environmental stability or metabolic pathways?
- Environmental fate studies : Use OECD guidelines to assess hydrolysis (pH 4–9 buffers), photodegradation (UV exposure), and soil sorption.
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Ecotoxicity assays : Follow ISO protocols for Daphnia magna or algal growth inhibition tests.
These approaches align with frameworks like Project INCHEMBIOL, which emphasize abiotic/biotic transformation analysis .
Basic: What are the key structural features influencing this compound’s pharmacological potential?
- Piperazino moiety : Enhances solubility and enables hydrogen bonding with enzyme active sites.
- Chlorophenyl group : Contributes to lipophilicity and target affinity (e.g., VAP-1’s hydrophobic pocket).
- Pyridazinone core : Provides a planar structure for π-π stacking with aromatic residues in proteins.
Comparative studies with analogs (e.g., 4,5-dihydro-3(2H)-pyridazinones in ) highlight the necessity of the 2-oxoethyl linker for activity .
Advanced: How can crystallographic data address discrepancies in molecular conformation predictions?
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., a = 8.9168 Å, α = 73.489° for a related compound) to validate computational models.
- SHELX refinement : Use SHELXL for high-resolution data (R1 < 0.05) to correct torsional strain artifacts in DFT calculations.
demonstrates the utility of SHELX programs for small-molecule refinement, particularly for resolving twinned crystals .
Basic: What are the documented biological targets and associated mechanisms of action?
- Vascular Adhesion Protein-1 (VAP-1) : Inhibition via competitive binding to the copper-containing amine oxidase domain (IC50 = 20 nM) .
- Anti-inflammatory activity : Likely mediated through PDE4 or COX-2 inhibition, as seen in pyridazinone analogs .
- Antimicrobial effects : Disruption of bacterial membrane integrity, though specific targets require further validation .
Advanced: What strategies mitigate synthetic challenges in scaling up multi-step reactions?
- Flow chemistry : Continuous synthesis of intermediates (e.g., piperazino derivatives) to reduce purification steps.
- DoE (Design of Experiments) : Optimize parameters like catalyst loading (e.g., triethylamine for coupling) and solvent volume using response surface methodology.
- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Advanced: How can researchers validate the compound’s selectivity profile against off-target receptors?
- Broad-panel screening : Use radioligand binding assays (e.g., against GPCRs, kinases) at 10 µM concentration.
- Cryo-EM/SPR : Characterize binding kinetics (ka/kd) for high-affinity targets like VAP-1 vs. low-affinity off-targets.
- Transcriptomic profiling : RNA-seq of treated cells to identify unintended pathway activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
